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Compound of Interest

Compound Name: 3-(3-Methoxyphenyl)-1H-Pyrazole

Cat. No.: B115304 Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for 3-(3-
Methoxyphenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and

materials science. The elucidation of its molecular structure through Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for its

identification, purity assessment, and understanding its chemical behavior. This document is

intended for researchers, scientists, and drug development professionals, offering in-depth

interpretations and methodologies based on established scientific principles and data from

closely related analogs.

While a complete set of published experimental spectra for this specific molecule is not readily

available, this guide synthesizes predicted data and experimental findings from structurally

similar compounds to provide a robust and scientifically grounded characterization. The

fundamental principles of spectroscopy are applied to the known structural fragments of the

molecule—the pyrazole ring and the 3-methoxyphenyl group—to forecast and interpret its

spectral features.

Molecular Structure and Spectroscopic Overview
3-(3-Methoxyphenyl)-1H-pyrazole possesses a molecular formula of C₁₀H₁₀N₂O and a

monoisotopic mass of 174.08 g/mol .[1] The structure consists of a five-membered aromatic

pyrazole ring attached at its 3-position to a methoxy-substituted phenyl ring at the meta
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position. This arrangement gives rise to a unique spectroscopic fingerprint, which we will

explore in detail.

The following diagram illustrates the molecular structure and numbering convention used for

the interpretation of the spectroscopic data.

Caption: Molecular structure of 3-(3-Methoxyphenyl)-1H-pyrazole.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-(3-Methoxyphenyl)-1H-pyrazole is expected to show distinct

signals for the protons on the pyrazole ring, the methoxyphenyl ring, the methoxy group, and

the N-H proton of the pyrazole. The chemical shifts are influenced by the electronic

environment of each proton.

Expected ¹H NMR Data:

Proton Assignment
Expected Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

N-H (Pyrazole) 12.0 - 13.0 br s -

H-5 (Pyrazole) ~7.7 d ~2.0

H-4 (Pyrazole) ~6.5 d ~2.0

H-2', H-6' (Phenyl) 7.2 - 7.4 m -

H-4', H-5' (Phenyl) 6.8 - 7.0 m -

OCH₃ ~3.8 s -

Interpretation:

N-H Proton: The proton attached to the nitrogen of the pyrazole ring is expected to be

significantly deshielded and appear as a broad singlet at a high chemical shift (downfield),

typically between 12.0 and 13.0 ppm. Its broadness is due to quadrupole broadening from

the adjacent nitrogen and potential hydrogen exchange.
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Pyrazole Protons: The protons on the pyrazole ring, H-4 and H-5, form an AX or AB spin

system. They are expected to appear as doublets with a small coupling constant (J) of

approximately 2.0 Hz. H-5 is generally more deshielded than H-4 due to its proximity to the

imine-like nitrogen (N2).

Methoxyphenyl Protons: The protons on the 3-methoxyphenyl ring will exhibit a complex

splitting pattern due to their meta and ortho couplings. The protons ortho to the pyrazole

substituent (H-2' and H-6') will be in a different chemical environment from the protons ortho

and para to the methoxy group (H-4' and H-5'). These will likely appear as multiplets in the

aromatic region of the spectrum.

Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as

a sharp singlet at approximately 3.8 ppm.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The

chemical shifts are indicative of the hybridization and electronic environment of each carbon

atom.

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (δ, ppm)

C-3 (Pyrazole) ~150

C-5 (Pyrazole) ~130

C-4 (Pyrazole) ~105

C-1' (Phenyl) ~132

C-3' (Phenyl) ~160

C-2', C-4', C-5', C-6' (Phenyl) 110 - 130

OCH₃ ~55

Interpretation:
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Pyrazole Carbons: The carbon atom C-3, being attached to two nitrogen atoms, will be the

most deshielded of the pyrazole ring carbons. C-5 will be more shielded than C-3, and C-4

will be the most shielded, appearing at the highest field among the pyrazole carbons.

Methoxyphenyl Carbons: The carbon atom attached to the oxygen of the methoxy group (C-

3') will be the most deshielded in the phenyl ring, appearing around 160 ppm. The other

aromatic carbons will resonate in the typical range of 110-130 ppm. The carbon attached to

the pyrazole ring (C-1') will also be a quaternary carbon with a distinct chemical shift.

Methoxy Carbon: The carbon of the methoxy group will appear as a single peak at a high

field, around 55 ppm.

Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule through their

characteristic vibrational frequencies.

Expected IR Data:

Wavenumber (cm⁻¹) Vibration Functional Group

3150 - 3000 N-H Stretch Pyrazole

3100 - 3000 C-H Stretch (sp²) Aromatic

2950 - 2850 C-H Stretch (sp³) Methoxy

1600 - 1450 C=C and C=N Stretch Aromatic/Pyrazole Ring

1250 - 1000 C-O Stretch Aryl Ether

Interpretation:

N-H Stretch: A broad absorption band in the region of 3150-3000 cm⁻¹ is characteristic of the

N-H stretching vibration of the pyrazole ring.

C-H Stretches: Sharp peaks just above 3000 cm⁻¹ correspond to the C-H stretching of the

aromatic rings. The C-H stretching of the methoxy group will appear as sharp peaks just

below 3000 cm⁻¹.
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Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic and

pyrazole rings will result in a series of absorptions in the 1600-1450 cm⁻¹ region.

C-O Stretch: A strong absorption band in the 1250-1000 cm⁻¹ range is indicative of the C-O

stretching of the aryl ether (methoxy group).

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, which aids in confirming its structure.

Expected Mass Spectrometry Data:

m/z Ion

174 [M]⁺

159 [M - CH₃]⁺

131 [M - CH₃ - CO]⁺

104 [C₇H₆O]⁺

77 [C₆H₅]⁺

Interpretation:

The molecular ion peak [M]⁺ is expected at an m/z of 174, corresponding to the molecular

weight of 3-(3-Methoxyphenyl)-1H-pyrazole. Common fragmentation pathways would include

the loss of a methyl radical from the methoxy group to give a fragment at m/z 159. Subsequent

loss of carbon monoxide (CO) could lead to a fragment at m/z 131. Other significant peaks

would correspond to the methoxyphenyl cation and the phenyl cation.

Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural

elucidation. The following are generalized, yet robust, protocols for the characterization of 3-(3-
Methoxyphenyl)-1H-pyrazole.
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NMR Spectroscopy Protocol:

Sample Preparation

¹H NMR Acquisition

¹³C NMR Acquisition

Data Processing

Dissolve 5-10 mg of sample

in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

Add TMS as internal standard (0 ppm)

Acquire spectrum on a 400 MHz or higher spectrometer

Acquire spectrum with proton decouplingSet spectral width to ~16 ppm

Use a 30-45° pulse angle

Employ a relaxation delay of 1-2 seconds

Apply Fourier transform

Set spectral width to ~220 ppm

Use a relaxation delay of 2-5 seconds

Phase correct the spectrum

Calibrate the chemical shift scale to TMS

Click to download full resolution via product page
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Caption: Workflow for NMR data acquisition and processing.

FTIR Spectroscopy Protocol:

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is

preferred for its simplicity and minimal sample preparation. A small amount of the solid is

placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a

small amount of the sample with dry KBr and pressing it into a thin disk.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum of the empty ATR crystal or a blank KBr pellet is recorded first and automatically

subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic

absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry Protocol:

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-

MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.

Ionization: Electron Impact (EI) is a common ionization technique for relatively volatile and

thermally stable compounds like this pyrazole derivative. Electrospray Ionization (ESI) is a

softer ionization technique often used with LC-MS.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole or time-of-flight).

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion

peak and the fragmentation pattern, which helps in confirming the molecular structure.

Conclusion
The comprehensive spectroscopic analysis of 3-(3-Methoxyphenyl)-1H-pyrazole, based on a

combination of predicted data and experimental evidence from analogous structures, provides

a detailed and reliable characterization of this molecule. The expected NMR, IR, and Mass
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Spec data are consistent with the proposed structure and offer a clear roadmap for its

identification and further study. The methodologies outlined in this guide represent standard,

validated procedures in the field of analytical chemistry, ensuring the generation of high-quality,

reproducible data for this and other novel chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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